N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-13-7-5-12(6-8-13)14-11-27-18(20-14)21-17(23)15-3-1-9-22(15)28(24,25)16-4-2-10-26-16/h2,4-8,10-11,15H,1,3,9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQYNDQOJLNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.0 g/mol. The structure includes a thiazole ring, a thiophene moiety, and a pyrrolidine carboxamide backbone, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O3S3 |
| Molecular Weight | 454.0 g/mol |
| CAS Number | 1103594-68-8 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Several studies have documented the anticancer potential of similar thiazole and pyrrolidine derivatives. For instance, compounds featuring a chlorophenyl group have shown significant inhibitory effects against glioma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression. The compound's structural components may enhance its ability to inhibit tumor growth while exhibiting lower toxicity towards normal cells .
Anti-inflammatory Properties
Compounds with thiophene and thiazole rings have been reported to possess anti-inflammatory properties. These activities are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfonamide group in our compound may contribute to these effects by modulating immune responses .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented, with many exhibiting activity against various bacterial strains. The presence of the chlorophenyl moiety may enhance the lipophilicity and membrane permeability of the compound, thereby improving its efficacy against microbial pathogens .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation.
- Cytokine Modulation : The compound may alter the production of inflammatory cytokines.
- Membrane Disruption : Antimicrobial activity may involve disrupting microbial cell membranes.
Case Study 1: Anticancer Activity in Glioma Models
In a study evaluating various thiazole derivatives, one compound demonstrated significant inhibition of glioma cell growth through AKT pathway modulation. This suggests that our target compound may similarly exert anticancer effects through analogous mechanisms .
Case Study 2: Anti-inflammatory Effects
Research on thiophene-containing compounds revealed their ability to reduce inflammation in animal models by lowering levels of TNF-alpha and IL-6. This indicates potential for therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that compounds containing thiazole scaffolds exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various thiazole derivatives that were docked against COX-2 and 5-LOX proteins, which are key targets in inflammation. The binding energies calculated during molecular docking studies suggested that these compounds could inhibit these enzymes effectively, indicating their potential as anti-inflammatory agents .
Table 1: Binding Affinities of Thiazole Derivatives
| Compound ID | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| Compound A | -8.5 | COX-2 |
| Compound B | -7.9 | 5-LOX |
| Compound C | -9.0 | COX-2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study involving the synthesis of thiazolidine derivatives, several compounds demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The results indicated that modifications to the thiazole structure could enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
| Compound F | Candida albicans | 16 µg/mL |
Anticancer Potential
The anticancer potential of thiazole derivatives has been explored in various studies. For instance, a series of thiazole-based compounds were tested against different cancer cell lines, revealing promising cytotoxic effects. The structural diversity of the thiazole ring was found to correlate with increased activity against specific cancer types .
Case Study: Thiazole Derivatives in Cancer Treatment
A recent study synthesized multiple thiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity.
Mechanistic Insights
The mechanism of action for N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves interaction with specific biological targets:
- Enzyme Inhibition : Compounds have shown to inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
a) 4-(4-Chlorophenyl)thiazol-2-yl vs. 4-Phenylthiazol-2-yl
- Compound 14 (2-amino-3-(benzyloxy)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide) and Compound 15 (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide) highlight the role of the 4-chlorophenyl substituent.
- The 4-chlorophenyl group in Compound 14 enhances lipophilicity and electron-withdrawing effects compared to the unsubstituted phenyl group in Compound 13. This modification correlates with improved biological activity, as Compound 16 (4-chlorophenyl analog of Compound 15) showed higher values (11, 6, 6 vs. 8, 5, 5 in unspecified assays) .
b) Aromatic Heterocyclic Replacements
- N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide () replaces the 4-chlorophenyl group with a 7-ethoxybenzofuran moiety.
Modifications to the Sulfonyl Group
a) Thiophen-2-ylsulfonyl vs. Nitrophenylsulfonyl
- Compound 43 ((S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide) features a 4-nitrophenylsulfonyl group. Compound 43 demonstrated anti-inflammatory activity (ulcerogenic index: 0.89 vs. 0.82 for indomethacin) . The target compound’s thiophene sulfonyl group may offer improved metabolic stability due to reduced oxidative susceptibility compared to nitrophenyl .
b) Thiophen-2-ylsulfonyl vs. Phenylsulfonyl
- The methoxy group on the phenyl ring introduces electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound .
Carboxamide Backbone Variations
- N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride () incorporates a dimethylaminoethyl group, enhancing water solubility via protonation. The target compound lacks this cationic moiety, suggesting differences in bioavailability and tissue penetration .
Anti-Inflammatory and Analgesic Potential
- The target compound shares a sulfonyl-pyrrolidine-carboxamide backbone with Compound 43, which showed strong COX-2 inhibition in docking studies . The thiophene sulfonyl group may mimic the nitro group’s electronic effects while mitigating toxicity, though direct assay data for the target compound are unavailable.
Structural and Activity Comparison Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization reactions under reflux conditions. For example, thiazole derivatives can be synthesized via condensation of N-substituted carboxamides with thioamide intermediates in acetonitrile or DMF, followed by iodine-mediated cyclization to form the thiazole core . Key steps include optimizing reaction time (1–3 minutes for intermediates) and using triethylamine as a base to facilitate sulfur elimination . Characterization of intermediates via ¹H/¹³C NMR ensures structural fidelity before final sulfonylation of the pyrrolidine moiety .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical. ¹H/¹³C NMR confirms functional groups and regiochemistry, while IR spectroscopy verifies carbonyl and sulfonyl stretching frequencies . Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and detects disorder in aromatic substituents, as seen in related thiophene-thiazole hybrids . High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>98% by HPLC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer : Design of Experiments (DoE) approaches, such as varying solvent polarity (DMF vs. acetonitrile) and temperature (reflux vs. room temperature), can identify yield-limiting factors . For instance, cyclization in DMF with iodine increases sulfur elimination efficiency compared to acetonitrile . Monitoring reaction progress via TLC and isolating intermediates at shorter timeframes (e.g., 1–3 minutes) minimizes side-product formation .
Q. What computational strategies are effective for analyzing electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations using Multiwfn software enable analysis of electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). These predict nucleophilic/electrophilic sites, guiding derivatization strategies . For example, the electron-withdrawing sulfonyl group on pyrrolidine reduces electron density on the thiazole ring, influencing binding affinity in biological assays .
Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. In such cases, variable-temperature NMR experiments detect conformational exchange, while Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions in crystallographic data . For disordered moieties (e.g., chlorophenyl groups), refining occupancy ratios in SHELXL improves model accuracy .
Q. What comparative approaches are used to study structure-activity relationships (SAR) in analogs?
- Methodological Answer : Systematic substitution of the 4-chlorophenyl or thiophene-sulfonyl groups with bioisosteres (e.g., trifluoromethyl or methoxy) allows SAR mapping. Biological assays (e.g., enzyme inhibition) combined with molecular docking (AutoDock Vina) identify critical interactions. For example, replacing the chlorophenyl group with a methoxyphenyl (as in ML277 analogs) alters lipophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
